molecular formula C16H22N2O4S B4495348 1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE

1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4495348
M. Wt: 338.4 g/mol
InChI Key: SGUNZNZZCMFBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a methanesulfonyl group, and a prop-2-en-1-yloxy phenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce the methanesulfonyl group and the prop-2-en-1-yloxy phenyl group onto the piperidine ring.

    Amidation reactions: These reactions are employed to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the methanesulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: This reaction can reduce the carboxamide group to an amine.

    Substitution: This reaction can replace the prop-2-en-1-yloxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Shares a similar sulfonamide group but differs in the structure of the aromatic ring and the presence of a piperidine ring.

    1-METHANESULFONYL-3-(PROP-2-YN-1-YLOXY)BENZENE: Similar in having a methanesulfonyl group and a prop-2-yn-1-yloxy group but lacks the piperidine ring and carboxamide linkage.

Uniqueness

1-METHANESULFONYL-N-[4-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-prop-2-enoxyphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-3-11-22-15-8-6-14(7-9-15)17-16(19)13-5-4-10-18(12-13)23(2,20)21/h3,6-9,13H,1,4-5,10-12H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUNZNZZCMFBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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